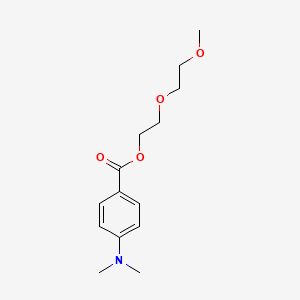
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves several steps. One common method is the esterification of benzoic acid derivatives with 2-(2-methoxyethoxy)ethanol in the presence of a catalyst. The reaction conditions typically include an acidic or basic catalyst, elevated temperatures, and sometimes the use of a solvent to facilitate the reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methoxy-, ethyl ester: This compound has a similar ester structure but lacks the dimethylamino group, which may result in different chemical and biological properties.
Benzoic acid, 2,4-dimethoxy-: This compound has two methoxy groups on the aromatic ring, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s properties and applications.
Propriétés
Numéro CAS |
184642-91-9 |
|---|---|
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H21NO4/c1-15(2)13-6-4-12(5-7-13)14(16)19-11-10-18-9-8-17-3/h4-7H,8-11H2,1-3H3 |
Clé InChI |
XXCLHVDKGIRKSB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)OCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
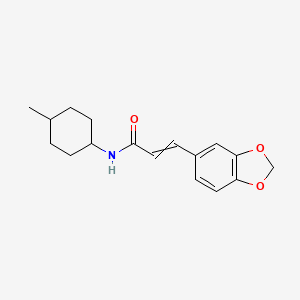

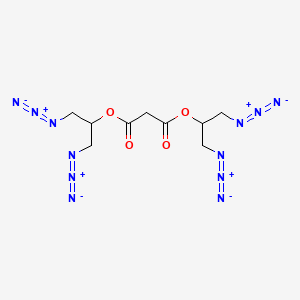
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
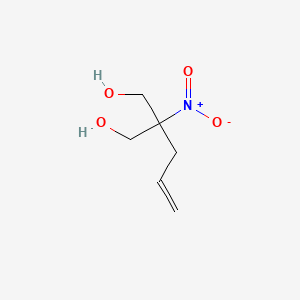
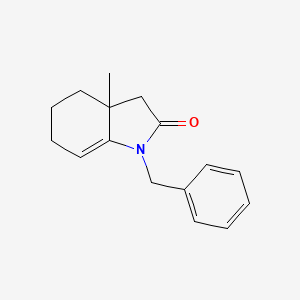
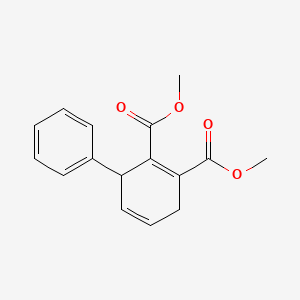
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
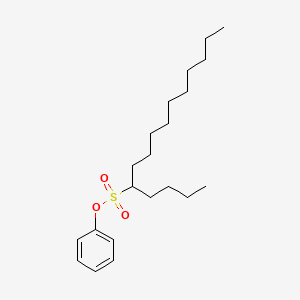
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
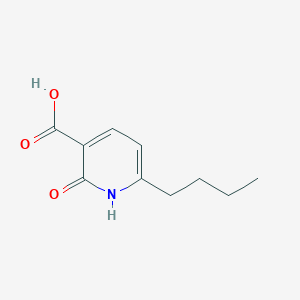
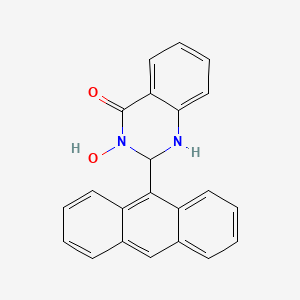
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
